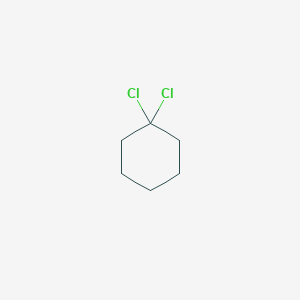

1,1-二氯环己烷

描述

1,1-Dichlorocyclohexane is a chemical compound with the molecular formula C6H10Cl2 . It has an average mass of 153.050 Da and a monoisotopic mass of 152.015961 Da . It is also known by other names such as 1,1-Dichlorcyclohexan in German, 1,1-Dichlorocyclohexane in French, and Cyclohexane, 1,1-dichloro- .

Synthesis Analysis

The synthesis of 1,1-Dichlorocyclohexane involves the chlorination of cyclohexane . Solutions of cyclohexane in CCl4 (0.5 M, 5 mL) were treated with 0.1–0.4 mL of 1 M solution of chlorine in CCl4 under UV-irradiation by a DPA-400 lamp at ambient temperature during 5–7 min .Molecular Structure Analysis

The molecular structure of 1,1-Dichlorocyclohexane includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 18 bonds, including 8 non-H bonds and 1 six-membered ring . It has no centers of chirality (asymmetric carbon atoms) .Chemical Reactions Analysis

The 1,1-Dichlorocyclohexane isomer is an unexceptional constitutional isomer of the others . It has no centers of chirality (asymmetric carbon atoms). The 1,2- and 1,3-dichlorocyclohexanes each have two centers of chirality, bearing the same set of substituents .Physical and Chemical Properties Analysis

1,1-Dichlorocyclohexane has a molecular weight of 153.050 . More detailed physical and chemical properties were not found in the search results.科学研究应用

阻燃组合物

1,1-二氯环己烷主要用作阻燃剂的添加剂。一项研究发现,技术级TBECH,一种相关化合物,由两种对映异构体的近等摩尔量组成,这对于阻燃剂的组成至关重要。当在120摄氏度以上的温度下加热时,该化合物的对映异构体组成发生变化,表明其热敏感性和在阻燃剂应用中的重要性 (Tomy et al., 2008)。

类似化合物的环境命运

对六氯环己烷(HCH)同分异构体的研究显示,它们在结构上类似于1,1-二氯环己烷,已被广泛用作有机氯杀虫剂。这些同分异构体具有较高的挥发性,导致全球传播,某些同分异构体已与中枢神经系统、生殖系统和内分泌系统损伤相关 (Willett et al., 1998)。

分子结构研究

使用气相电子衍射确定了与1,1-二氯环己烷相关的化合物1,1-二氯-1-硅杂环己烷的分子结构。这项研究强调了了解这类化合物的分子几何和电子结构对于它们在科学研究中的应用的重要性 (Carleer et al., 1978)。

化学合成和反应性

对1:1-二卤环己烷(包括1:1-二氯环己烷)的合成和反应性研究揭示了它们的化学行为。这包括它们的制备方法和对各种类型化学反应的敏感性,这对于它们在有机合成和工业过程中的应用至关重要 (Cuthbertson & Musgrave, 2007)。

解离电子附加研究

对1,1-二氯-1-硅杂环己烷的解离电子附加(DEA)和解离电离(DI)的研究为其在聚焦电子束诱导沉积(FEBID)中的潜在应用提供了见解,这是纳米制造中的重要技术。了解这类化合物的碎裂模式和电子相互作用对于它们在先进材料科学应用中的使用至关重要 (Bjarnason et al., 2014)。

安全和危害

While specific safety and hazard information for 1,1-Dichlorocyclohexane was not found, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

属性

IUPAC Name |

1,1-dichlorocyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10Cl2/c7-6(8)4-2-1-3-5-6/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQRDJCBZCLUBRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20175305 | |

| Record name | Cyclohexane, 1,1-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20175305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2108-92-1 | |

| Record name | Cyclohexane, 1,1-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002108921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-DICHLOROCYCLOHEXANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9463 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexane, 1,1-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20175305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-Dichlorocyclohexane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QXQ6LZL42U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What insights do we have into the conformational behavior of 1,1-Dichlorocyclohexane?

A: Research suggests that 1,1-Dichlorocyclohexane primarily exists in chair conformations. [] Dipole moment measurements, conducted in both benzene and carbon tetrachloride solutions, showed no significant variation across different solvents. This finding indicates that flexible conformations, which would lead to varying dipole moments in different solvents, are likely not present in substantial amounts. [] This preference for chair conformations is crucial for understanding the molecule's interactions and reactivity.

Q2: How does the dielectric behavior of 1,1-Dichlorocyclohexane change at low temperatures?

A: Studies on the dielectric properties of supercooled 1,1-Dichlorocyclohexane reveal valuable information about its molecular mobility at low temperatures. [] By analyzing the dielectric constant in the anomalous dispersion region, researchers can determine thermodynamic parameters associated with dielectric relaxation. [] These parameters, including free energy, entropy, and enthalpy of activation, provide insights into the molecular motions and rearrangements occurring during the relaxation process in a supercooled state.

Q3: Can you elaborate on the photochemical behavior of 1,1-Dichlorocyclohexane and its implications?

A: While not directly studied in the provided papers, insights can be drawn from the photolysis of the related compound, 1-Chloro-1-nitrosocyclohexane. [] The research highlights that the photolysis of this compound leads to the formation of various products, including 1,1-Dichlorocyclohexane, through a mechanism primarily involving C-NO bond cleavage. [] This information suggests potential pathways for the formation and reactivity of 1,1-Dichlorocyclohexane in photochemical reactions. Understanding such photochemical processes is crucial, especially considering the potential environmental implications and degradation pathways of halogenated organic compounds.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[2-(Anilinocarbonyl)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B1361290.png)

![2-[(4-Acetamidophenyl)carbamoyl]benzoic acid](/img/structure/B1361297.png)

![2-[(2-Methyl-3-nitrophenyl)carbamoyl]benzoic acid](/img/structure/B1361299.png)

![5-[(3-Methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1361307.png)

![1-[(4-Ethoxyphenyl)methyl]piperidin-4-ol](/img/structure/B1361312.png)

![[(Thiophene-2-carbonyl)-amino]-acetic acid](/img/structure/B1361314.png)

![2-{[2-(2-Chlorobenzoyl)hydrazino]carbonyl}benzoic acid](/img/structure/B1361316.png)